1-Chloro-3-methoxypropan-2-one

Description

Structural Characterization and Functional Group Analysis of 1-Chloro-3-methoxypropan-2-one

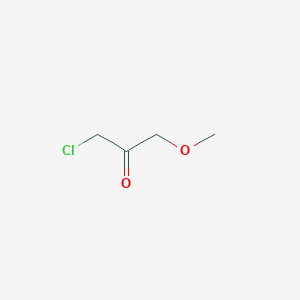

This compound, with the chemical formula C₄H₇ClO₂, is a small, asymmetric ketone. nih.gov Its structure is defined by a three-carbon propane (B168953) backbone. The central carbon (C2) is a carbonyl group, characteristic of a ketone. The first carbon (C1) is substituted with a chlorine atom, making it an α-chloroketone. The third carbon (C3) is attached to a methoxy (B1213986) group (-OCH₃), forming an ether linkage.

The key functional groups present in the molecule are:

Ketone (Carbonyl Group): The C=O group at the C2 position is a primary site for nucleophilic attack.

α-Halogen (Chloride): The chlorine atom on the carbon adjacent to the carbonyl group is susceptible to nucleophilic substitution reactions and can influence the reactivity of the carbonyl group itself.

Ether (Methoxy Group): The methoxy group is generally stable but can participate in cleavage reactions under harsh acidic conditions.

While detailed experimental spectroscopic data such as ¹H NMR or ¹³C NMR for this compound are not widely published, its structural properties can be summarized from chemical databases.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇ClO₂ |

| Molecular Weight | 122.55 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 20393050 nih.gov |

Overview of its Significance as a Synthetic Intermediate

The primary significance of this compound lies in its potential as a reactive intermediate for constructing more complex organic molecules. Although specific applications are not broadly documented, its synthesis can be reasonably inferred from standard organic transformations.

A plausible and common route to synthesize α-chloroketones is through the oxidation of the corresponding chlorohydrin. In this case, this compound would be prepared by the oxidation of its precursor, 1-chloro-3-methoxypropan-2-ol (B148824). This transformation is analogous to other documented alcohol oxidations. For instance, a patented method describes the oxidation of the structurally similar 1-methoxy-2-propanol (B31579) to methoxyacetone (B41198) using chlorine as the oxidant in the presence of a catalyst. google.com This suggests a viable pathway for producing this compound for synthetic applications.

Once synthesized, the compound's utility stems from the combined reactivity of its functional groups. As an α-chloroketone, it can participate in a variety of reactions, including:

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles.

Favorskii Rearrangement: In the presence of a base, it could potentially undergo rearrangement to form a carboxylic acid derivative.

Reactions at the Carbonyl: The ketone can be targeted by nucleophiles like Grignard reagents or organolithium compounds to form tertiary alcohols.

These reactive properties make it a potentially valuable intermediate for synthesizing heterocycles and other complex molecular frameworks in medicinal and materials chemistry.

Historical Context of its Discovery and Initial Academic Exploration

There is a notable absence of a defined historical context for the discovery or initial academic exploration of this compound in peer-reviewed scientific literature. Its existence is primarily acknowledged in chemical databases such as PubChem. nih.gov This suggests that the compound has not been the subject of extensive, foundational research but rather exists as a potential, albeit obscure, player in the vast catalog of organic compounds. Its study appears to be secondary to that of its more common precursor, 1-chloro-3-methoxypropan-2-ol, which is commercially available and used in the synthesis of pharmaceuticals like O-Methylganciclovir. chemicalbook.comlookchem.com

Properties

IUPAC Name |

1-chloro-3-methoxypropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-7-3-4(6)2-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCZWDGDDGMLHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50918-61-1 | |

| Record name | 1-chloro-3-methoxypropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Chloro 3 Methoxypropan 2 One

Mechanistic Elucidation of Established Synthetic Pathways to 1-Chloro-3-methoxypropan-2-one

The primary pathway involves the nucleophilic ring-opening of epichlorohydrin (B41342) by methanol (B129727) to yield 1-chloro-3-methoxypropan-2-ol (B148824), which is subsequently oxidized.

Reaction Kinetics and Rate-Determining Steps

Step 1: Synthesis of 1-Chloro-3-methoxypropan-2-ol via Epoxide Ring-Opening The reaction between epichlorohydrin and methanol can be catalyzed by either acid or base, with the kinetics and rate-determining step differing between the two pathways. researchgate.netlibretexts.org Kinetic analysis of Lewis and Brønsted acid-catalyzed reactions suggests that both monomolecular (SN1-like) and bimolecular (SN2-like) substitution mechanisms can operate in parallel. researchgate.net For the Lewis acid-catalyzed reaction using Sn-Beta zeolite, the activation energy for the reaction between epichlorohydrin and methanol has been determined to be 53 ± 7 kJ/mol. nsf.govosti.govresearchgate.net Under base-catalyzed conditions, the reaction follows a classical SN2 mechanism, where the rate is dependent on the concentration of both the methoxide (B1231860) nucleophile and the epoxide. libretexts.org The ring-opening is the rate-limiting step in this initial phase.

Step 2: Oxidation of 1-Chloro-3-methoxypropan-2-ol Common methods for this transformation include Swern and Dess-Martin oxidations. In the Swern oxidation, the formation of the alkoxysulfonium intermediate is followed by a deprotonation step, which is typically rate-determining under standard conditions. nih.govwikipedia.orgacs.org This is followed by a rapid intramolecular elimination to yield the ketone. For the Dess-Martin oxidation, the initial rapid ligand exchange between the alcohol and the periodinane reagent is followed by the rate-limiting abstraction of the alpha-proton from the alcohol to form the carbonyl compound. wikipedia.org

Transition State Analysis in this compound Formation

Epoxide Ring-Opening: Computational studies have been employed to understand the transition states involved in the ring-opening of epoxides like propene oxide, a close analogue of epichlorohydrin.

Under acid-catalyzed conditions , the transition state is preceded by the protonation of the epoxide oxygen, creating a "hidden intermediate". idc-online.com The reaction proceeds through a state with significant SN1 character, where positive charge builds on the more substituted carbon, leading to nucleophilic attack at this position. libretexts.orglibretexts.org

Under base-catalyzed conditions , the transition state involves a direct SN2 attack of the nucleophile (e.g., methoxide) on one of the epoxide carbons. ic.ac.uk Quantum chemical analysis shows this interaction is governed by steric (Pauli) repulsion, favoring attack at the less sterically hindered carbon. researchgate.net The transition state involves a concerted bond-forming (nucleophile-carbon) and bond-breaking (carbon-oxygen) process.

Alcohol Oxidation: For the Swern oxidation, the key transition state is a five-membered ring through which the sulfur ylide decomposes via an intramolecular syn-β-elimination to give the final ketone. wikipedia.org Due to the stereogenic sulfur center in the ylide intermediate, two diastereomeric transition states must be considered. nih.govacs.org In the Dess-Martin oxidation, the reaction proceeds through an intermediate diacetoxyalkoxyperiodinane, with the transition state involving the intramolecular removal of the α-hydrogen by an acetate (B1210297) ligand. wikipedia.orgchemistrysteps.com

Chemo- and Regioselective Approaches in this compound Synthesis

Control of Carbonyl and Halogen Functionalization

The primary challenge in the synthesis of the precursor, 1-chloro-3-methoxypropan-2-ol, is controlling the regioselectivity of the epoxide ring-opening. The nucleophilic attack by methanol or methoxide on epichlorohydrin can theoretically yield two different regioisomers.

Acid-Catalyzed Opening: In this pathway, the nucleophile preferentially attacks the more substituted carbon (C2). This is because the transition state has significant SN1 character, and the partial positive charge is better stabilized at the secondary carbon. libretexts.orglibretexts.org However, this leads to the undesired regioisomer.

Base-Catalyzed Opening: Under basic conditions (using sodium methoxide), the reaction proceeds via an SN2 mechanism. The methoxide ion, a strong nucleophile, attacks the less sterically hindered carbon (C3). This regioselectivity is driven by minimizing steric repulsion in the transition state. researchgate.netlibretexts.org This pathway yields the desired precursor, 1-chloro-3-methoxypropan-2-ol . The electron-withdrawing nature of the adjacent chloromethyl group further favors attack at the C3 position. researchgate.net

In the subsequent oxidation step, chemoselectivity is crucial. Mild oxidation methods are required to convert the secondary alcohol to a ketone without affecting the chloro or methoxy (B1213986) functional groups.

Dess-Martin Periodinane (DMP) Oxidation: This method is known for its high chemoselectivity, operating under neutral pH and at room temperature. It tolerates sensitive functional groups like halides and ethers, making it ideal for this transformation. wikipedia.orgalfa-chemistry.com

Swern Oxidation: This is another mild procedure that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures. wikipedia.orgchemistryhall.com It is highly effective for oxidizing secondary alcohols to ketones without over-oxidation or side reactions involving other functional groups. organicchemistrytutor.com

Stereoselective Aspects of this compound Preparation

The target molecule, this compound, is achiral. However, its immediate precursor, 1-chloro-3-methoxypropan-2-ol , possesses a chiral center at the C2 position. Therefore, stereoselective synthesis is highly relevant to its preparation.

Enantiomerically pure forms of the precursor alcohol can be obtained through several methods:

Enzymatic Kinetic Resolution (EKR): Racemic 1-chloro-3-methoxypropan-2-ol can be resolved using enzymes. Lipases, for example, can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiopure alcohol from the newly formed ester. nih.govthieme-connect.comrsc.org Haloalcohol dehalogenases have also been successfully used for the kinetic resolution of related chloroalcohols with excellent enantiomeric excess. nih.gov

Asymmetric Ring-Opening: The enantioselective catalytic ring-opening of prochiral epichlorohydrin can directly yield an enantiomerically enriched product. This has been achieved using chiral catalysts, such as chromium(salen) complexes, in the presence of nucleophiles like trimethylsilyl (B98337) azide (B81097) (TMSN₃). units.it

While the final oxidation step to this compound removes this chirality, access to enantiopure precursors is vital for the synthesis of other chiral molecules where this specific stereocenter is retained.

Catalytic Strategies in the Synthesis of this compound

Catalysis is employed in both key steps of the synthesis to enhance efficiency, selectivity, and reaction conditions.

For Epoxide Ring-Opening:

Lewis Acid Catalysis: Heterogeneous Lewis acid catalysts, such as tin-containing zeolites (Sn-Beta), have been shown to be highly active and regioselective for the ring-opening of epichlorohydrin with methanol. nsf.govosti.gov Sn-Beta provides high regioselectivity (97%) for the desired terminal ether product. nsf.gov The catalytic activity depends on the Lewis acid species, with Sn-Beta being significantly more active than Zr-Beta or Hf-Beta. nsf.govresearchgate.net

Phase-Transfer Catalysis (PTC): While documented for the related synthesis of 1-chloro-3-methoxypropane (B29878) from 1,3-bromochloropropane, PTC is a powerful technique for reactions involving a water-soluble base and an organic substrate. google.com Using catalysts like tetrabutylammonium (B224687) bromide can significantly shorten reaction times and improve yields in related nucleophilic substitutions. google.com

For Alcohol Oxidation:

Metal-Based Catalysis: Numerous catalytic systems have been developed for the aerobic oxidation of secondary alcohols. These methods are often greener alternatives to stoichiometric reagents. Platinum (Pt(0)) nanoparticles stabilized by polyoxometalates have been used as efficient catalysts for the oxidation of secondary alcohols using molecular oxygen. technion.ac.il Iron and manganese complexes with specific ligands have also been shown to catalyze the oxidation of secondary alcohols with hydrogen peroxide, yielding ketones with high selectivity. unimi.itrsc.org

Nitroxyl (B88944) Radical Catalysis: Systems combining a stable nitroxyl radical like TEMPO (or the less hindered ABNO for secondary alcohols) with a metal co-catalyst (e.g., Cu, Fe, Mn) enable highly efficient aerobic oxidation of alcohols to ketones under very mild conditions. helsinki.fi

The following tables summarize comparative data for key synthetic steps.

Table 1: Comparison of Catalysts for Epichlorohydrin Ring-Opening with Methanol

| Catalyst | Catalyst Type | Selectivity for 1-chloro-3-methoxypropan-2-ol | Relative Activity | Reference |

|---|---|---|---|---|

| Sn-Beta | Heterogeneous Lewis Acid | 97% | High | nsf.gov |

| Al-Beta | Heterogeneous Brønsted/Lewis Acid | 93% | Moderate | nsf.gov |

| Zr-Beta | Heterogeneous Lewis Acid | High (not quantified) | Low | nsf.govresearchgate.net |

| Hf-Beta | Heterogeneous Lewis Acid | High (not quantified) | Low | nsf.govresearchgate.net |

| Sodium Methoxide | Homogeneous Base | High (major product) | High | libretexts.org |

Table 2: Comparison of Common Oxidation Methods for Secondary Alcohols

| Method | Reagents | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, high chemoselectivity, neutral pH | wikipedia.orgorganic-chemistry.org |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C to RT | Mild, avoids toxic metals, good for acid-sensitive substrates | wikipedia.orgchemistryhall.com |

| Catalytic Aerobic Oxidation | Pt or Pd nanoparticles, O₂ | Various solvents, elevated temp. | "Green" (uses O₂), catalytic | technion.ac.il |

| Catalytic H₂O₂ Oxidation | Fe or Mn complexes, H₂O₂ | Acetonitrile (B52724), Room Temp | Uses H₂O₂ as oxidant, high selectivity | unimi.itrsc.org |

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of high activity and selectivity under mild reaction conditions.

For the initial synthesis step—the ring-opening of epichlorohydrin with methanol to form 1-chloro-3-methoxypropan-2-ol—acid catalysts are often employed. While traditional Lewis acids can be effective, modern homogeneous catalysts offer greater control.

In the subsequent oxidation of the secondary alcohol (1-chloro-3-methoxypropan-2-ol) to the desired ketone, various soluble metal complexes have demonstrated high efficacy. For instance, manganese complexes featuring N4 ligands have been shown to be highly efficient for the oxidation of various secondary alcohols using hydrogen peroxide (H₂O₂) as a green oxidant. nih.gov These reactions, often requiring an additive like acetic acid, can achieve very high turnover numbers, indicating excellent catalyst efficiency. nih.gov The mechanism is believed to involve a high-valent manganese-oxo species that acts as the active oxidant.

Another approach in homogeneous catalysis involves the use of phase-transfer catalysts (PTCs). For related syntheses, such as the preparation of 1-chloro-3-methoxypropane, PTCs like tetrabutylammonium bromide (TBAB) or benzyltrimethylammonium (B79724) chloride (BTMAC) have been shown to significantly shorten reaction times and lower reaction temperatures compared to uncatalyzed reactions. google.com These catalysts facilitate the transfer of anionic nucleophiles (like methoxide) from an aqueous or solid phase into an organic phase where the electrophilic substrate resides, thereby accelerating the reaction.

Heterogeneous Catalysis for Optimized Yields and Selectivity

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation from the product stream, leading to simplified purification and catalyst recycling.

In the formation of 1-chloro-3-methoxypropan-2-ol from epichlorohydrin and methanol, metal-organic frameworks (MOFs) have emerged as exceptionally effective heterogeneous catalysts. A Co(II)-based porous MOF, designated Co-CBA, has demonstrated outstanding performance. researcher.life The well-defined pore channels and high density of active metal clusters within the MOF structure facilitate high conversion (>99%) and selectivity (>99%) for the target alcohol. researcher.life The catalyst also shows excellent reusability and structural stability. researcher.life

For the oxidation of the resulting 1-chloro-3-methoxypropan-2-ol to the ketone, supported metal catalysts are a primary choice. Catalytic systems using platinum (Pt) or other transition metals on solid supports like alumina (B75360) (Al₂O₃) or in supercritical carbon dioxide have been developed for the oxidation of secondary alcohols. rsc.orgnih.gov These systems often use molecular oxygen as the ultimate oxidant, which is both cost-effective and environmentally benign. The catalytic dehydrogenation of secondary alcohols to ketones is a well-established method that proceeds efficiently with heterogeneous catalysts. youtube.com

| Catalyst | Substrates | Conversion (%) | Selectivity (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Co-CBA (MOF) | Epichlorohydrin, Methanol | >99 | >99 | 28 | researcher.life |

Sustainable and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. scielo.br These principles are paramount in the modern synthesis of industrial chemicals like this compound.

Solvent-Free or Aqueous Media Synthesis

A key tenet of green chemistry is the use of safer solvents or the elimination of solvents altogether. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Research into the synthesis of related α-haloketones has demonstrated the feasibility of conducting reactions in aqueous solutions at room temperature, which simplifies the process and avoids the use of hazardous organic solvents. figshare.com

Solvent-free synthesis is another powerful green chemistry approach. For example, the one-step synthesis of 3-methoxybutan-2-one, a related ketone, has been successfully achieved in a solvent-free system using p-toluenesulfonic acid (PTSA) as a catalyst. whiterose.ac.uk This method resulted in high conversion (>95%) and an isolated yield of 85% at a significant scale. whiterose.ac.uk Applying a similar solvent-free, catalytic approach to the oxidation of 1-chloro-3-methoxypropan-2-ol could significantly improve the environmental profile of the synthesis of the target compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scielo.br

The proposed two-step synthesis of this compound can be designed to have a high atom economy.

Step 1: Ring-opening of epichlorohydrin with methanol. This is an addition reaction (C₃H₅ClO + CH₄O → C₄H₉ClO₂). In an ideal scenario, all atoms from the reactants are incorporated into the product, 1-chloro-3-methoxypropan-2-ol. Therefore, the theoretical atom economy is 100%.

Step 2: Oxidation of 1-chloro-3-methoxypropan-2-ol. The atom economy of this step is highly dependent on the choice of oxidant. Catalytic dehydrogenation (C₄H₉ClO₂ → C₄H₇ClO₂ + H₂), where the only byproduct is hydrogen gas, has a very high atom economy of approximately 98.4%. Using a green oxidant like hydrogen peroxide (H₂O₂) results in water as the primary byproduct, which is also favorable, though with a slightly lower atom economy compared to dehydrogenation. The use of catalytic methods is crucial for waste minimization, as it avoids the large amounts of inorganic waste generated by stoichiometric oxidants like chromium-based reagents. scielo.br

| Oxidation Method | Oxidant | Byproduct(s) | Theoretical Atom Economy (%) |

|---|---|---|---|

| Catalytic Dehydrogenation | None (O from substrate) | H₂ | 98.4% |

| Catalytic Oxidation | H₂O₂ | H₂O | 77.3% |

| Stoichiometric Oxidation (e.g., Jones Reagent) | CrO₃/H₂SO₄ | Cr₂(SO₄)₃, H₂O, etc. | <25% |

By integrating catalytic methodologies and adhering to green chemistry principles, the synthesis of this compound can be optimized for higher yields, selectivity, and environmental sustainability.

Reactivity and Mechanistic Studies of 1 Chloro 3 Methoxypropan 2 One

Nucleophilic Reactivity at the Ketone Carbonyl Center

The carbonyl group in 1-Chloro-3-methoxypropan-2-one is a primary site for nucleophilic attack. This reactivity is fundamental to many of its synthetic applications.

Addition Reactions and Subsequent Transformations

The electrophilic carbon of the ketone readily undergoes addition reactions with various nucleophiles. These reactions often lead to the formation of intermediate alcohols, which can then undergo further transformations. For instance, reduction of the ketone with agents like sodium borohydride (B1222165) would yield the corresponding 1-chloro-3-methoxypropan-2-ol (B148824). rsc.org

Enolate Chemistry and Alpha-Functionalization Pathways

The presence of alpha-hydrogens allows for the formation of an enolate ion in the presence of a suitable base. wikipedia.orgpurechemistry.org This enolate is a powerful nucleophile and can participate in a variety of alpha-functionalization reactions. For example, it can react with electrophiles to introduce new substituents at the carbon adjacent to the carbonyl group. One notable reaction involving enolate formation is the Favorskii rearrangement, where α-halo ketones rearrange to form carboxylic acid derivatives in the presence of a base. wikipedia.orgpurechemistry.orgnumberanalytics.comnrochemistry.comorganic-chemistry.org The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate from the enolate, which is then attacked by a nucleophile. wikipedia.org

Electrophilic Character and Substitution Reactions Involving the Chlorine Atom

The chlorine atom attached to the carbon alpha to the carbonyl group imparts significant electrophilic character to that carbon, making it susceptible to nucleophilic substitution reactions.

SN2 and SN1 Pathways at the Chlorinated Carbon

The primary carbon bearing the chlorine atom is a prime candidate for bimolecular nucleophilic substitution (SN2) reactions. rsc.orgmasterorganicchemistry.com In an SN2 reaction, a nucleophile attacks the carbon from the side opposite to the leaving group (the chlorine atom), leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Factors that favor the SN2 pathway include the use of a good nucleophile and a polar aprotic solvent.

While less likely for a primary halide, a unimolecular nucleophilic substitution (SN1) pathway could be considered under specific conditions that favor the formation of a carbocation intermediate. However, the SN2 mechanism is generally more prevalent for primary alkyl halides. masterorganicchemistry.com

Rearrangement Reactions Facilitated by Halogen Lability

The lability of the chlorine atom can facilitate rearrangement reactions. The Favorskii rearrangement is a classic example where the halogen's ability to act as a leaving group is crucial for the cyclopropanone formation. wikipedia.orgpurechemistry.orgnumberanalytics.comnrochemistry.com In cases where enolate formation is not possible, an alternative mechanism known as the pseudo-Favorskii or quasi-Favorskii rearrangement can occur. wikipedia.orgnrochemistry.com This pathway involves the addition of a nucleophile to the ketone, followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon with displacement of the halide. wikipedia.org

Role of the Methoxy (B1213986) Group in Directing Reactivity and Stabilization

The methoxy group at the 3-position exerts a significant influence on the reactivity of this compound. Its electron-withdrawing inductive effect can impact the acidity of the alpha-hydrogens, thereby influencing enolate formation. Furthermore, the presence of the methoxy group can affect the stability of intermediates and transition states in various reactions. drughunter.com In substitution reactions, the methoxy group's steric bulk and electronic properties can influence the regioselectivity and stereoselectivity of the outcome.

Inductive and Resonance Effects

The reactivity of this compound is significantly influenced by the electronic properties of its constituent functional groups: the ketone, the alpha-chloro substituent, and the methoxy group. These groups exert both inductive and resonance effects, which modulate the electron density across the molecule.

The carbonyl group (C=O) is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates a significant dipole, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The adjacent alpha-carbons are also activated by this inductive withdrawal.

The chlorine atom at the C1 position is also highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect further increases the electrophilicity of the alpha-carbon it is attached to and, to a lesser extent, the carbonyl carbon. While chlorine has lone pairs that could participate in a +R (resonance) effect, its -I effect is dominant in alpha-haloketones.

| Functional Group | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect on Carbonyl Group |

| Carbonyl (C=O) | Strongly electron-withdrawing | Electron-withdrawing | - |

| α-Chloro (C-Cl) | Strongly electron-withdrawing | Weakly electron-donating | Electron-withdrawing |

| Methoxy (-OCH₃) | Moderately electron-withdrawing | Strongly electron-donating | Context-dependent, generally activating |

Intramolecular Interactions and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound are governed by a balance of steric and electronic interactions. Rotation around the C1-C2 and C2-C3 single bonds allows the molecule to adopt various conformations.

Computational and spectroscopic studies on similar small organic molecules help to understand these preferences. researchgate.net The stability of different conformers is determined by factors such as steric hindrance between bulky groups and stereoelectronic effects like hyperconjugation. researchgate.net For instance, in related chloro-alcohols, a gauche preference between the chlorine atom and a hydroxyl group can be stabilized by hyperconjugative interactions.

Molecular dynamics simulations are a powerful tool for studying how intermolecular interactions affect the conformational ensembles of molecules. nih.gov In the case of this compound, analysis of the rotational barriers around the C-C bonds would reveal the most stable conformers. It is likely that conformers which minimize the steric repulsion between the chlorine atom and the methoxy group are favored. Intramolecular interactions, such as dipole-dipole interactions between the C-Cl and C=O bonds, and the C-O and C=O bonds, also play a critical role in determining the preferred molecular geometry. researchgate.net

Oxidation and Reduction Pathways of this compound

The presence of the ketone functionality and activated alpha-positions makes this compound amenable to various oxidative and reductive transformations.

Selective Reduction of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced to the corresponding secondary alcohol, 1-Chloro-3-methoxypropan-2-ol. This transformation is a common and well-understood process in organic synthesis.

A variety of reducing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and reaction conditions. acs.org Common metal hydride reagents are effective for this purpose.

| Reducing Agent | Description | Selectivity |

| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol. smolecule.com | Highly selective for aldehydes and ketones. Does not typically reduce esters, amides, or carboxylic acids. |

| Lithium Aluminum Hydride (LiAlH₄) | A very powerful and non-selective reducing agent, used in aprotic solvents like diethyl ether or THF. acs.orgsmolecule.com | Reduces ketones, aldehydes, esters, carboxylic acids, and amides. acs.org |

| Biocatalysts (e.g., microorganisms) | Enzymes from microorganisms can perform highly stereoselective reductions under mild conditions. | Can offer high enantioselectivity, producing a specific stereoisomer of the alcohol. |

The reduction of the related compound 1-chloro-3-(1-naphthyloxy)propan-2-one to its corresponding alcohol has been achieved with high efficiency using Saccharomyces cerevisiae, highlighting the potential of biocatalytic methods for such transformations.

Oxidative Transformations at Alpha-Positions

The carbon atoms alpha to the carbonyl group (C1 and C3) are activated and can potentially undergo oxidative transformations. The ketone can exist in equilibrium with its enol or enolate forms, which are nucleophilic at the alpha-carbon.

While direct oxidation of the alpha-carbons in this compound is not a commonly reported transformation, general principles of ketone chemistry suggest possibilities. The formation of an enolate, typically by using a strong base, would create a nucleophilic center at C1 or C3. Subsequent reaction with an electrophilic oxidizing agent could lead to alpha-hydroxylation or other oxidative modifications.

The presence of the chlorine atom on C1 makes the proton on that carbon more acidic, potentially favoring enolate formation at that position. However, the resulting enolate would be highly reactive and could undergo other reactions, such as elimination.

In a broader context, the oxidation of α,β-unsaturated ketones by singlet oxygen is known to proceed via the formation of β-hydroperoxy ketones, which can then cyclize. nih.gov While this compound is a saturated ketone, this illustrates a pathway for oxidation involving the positions alpha and beta to a carbonyl. Furthermore, the oxidation of alcohols to ketones is a fundamental reaction, and reagents like Dess-Martin periodinane are used to synthesize complex ketones from their alcohol precursors. thieme-connect.de

Applications of 1 Chloro 3 Methoxypropan 2 One in Advanced Organic Synthesis

Precursor for Chiral Auxiliary and Ligand Synthesis

The prochiral nature of 1-Chloro-3-methoxypropan-2-one makes it an excellent starting point for the synthesis of chiral molecules. Asymmetric reduction of its ketone group can lead to the formation of enantiomerically enriched 1-chloro-3-methoxypropan-2-ol (B148824). This chiral alcohol is a valuable building block, or synthon, which can be incorporated into larger, more complex chiral auxiliaries or ligands. Chiral auxiliaries are compounds that guide the stereochemical outcome of a reaction and are then typically removed. researchgate.net Chiral ligands, on the other hand, coordinate to metal catalysts to create an asymmetric environment for catalysis.

The synthesis of chiral amines, which are crucial components of many pharmaceuticals and agrochemicals, often relies on such building blocks. uobabylon.edu.iqresearchgate.net For instance, the amine analogue, 1-methoxypropan-2-amine, can be produced from this compound and resolved to generate enantiomerically pure forms, which then serve as precursors for chiral ligands used in asymmetric synthesis. uobabylon.edu.iqacs.org

Building Block in Asymmetric Catalysis

The utility of this compound extends to its direct use as a foundational element in asymmetric catalysis, where the goal is the selective production of one enantiomer of a chiral product.

A "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources that are used as starting materials for the synthesis of complex target molecules. core.ac.uk While not a natural product itself, this compound serves as a synthetic entry point to the chiral pool. Through stereoselective reactions, such as enzyme-catalyzed reductions or resolutions, it can be converted into enantiopure derivatives like chiral alcohols or amines. uobabylon.edu.iq These simple chiral molecules are then available as versatile starting materials, effectively expanding the synthetic chemist's toolbox for building intricate structures like antibiotics and other medicinally important compounds. researchgate.net

One of the most specific and significant applications of this compound is as a reactant in the preparation of α-aryl glycines. chemicalbook.com This process involves an asymmetric Iridium-catalyzed hydrogenation of α-imino esters. chemicalbook.comresearchgate.net

The synthesis sequence typically involves:

Reaction of this compound with an amine to form an intermediate that is then converted to an α-imino ester.

This α-imino ester substrate is then subjected to asymmetric hydrogenation using a chiral Iridium catalyst, often employing specialized phosphine-phosphoramidite ligands. chemicalbook.com

The hydrogenation of the C=N double bond occurs with high enantioselectivity, creating the desired chiral center of the aryl glycine (B1666218) derivative.

This methodology is of great industrial importance, as α-aryl glycines are key structural motifs in a variety of pharmaceutical agents. The efficiency and high stereoselectivity of Ir-catalyzed hydrogenations make this an attractive route for large-scale production. thieme-connect.deresearchgate.net

Table 1: Research Findings on Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product | Significance | Citation |

| Iridium-Ferrocenylphosphine-phosphoramidite | α-Imino Esters | Aryl Glycines | Direct application for synthesizing chiral amino acid derivatives. | chemicalbook.com |

| Iridium-Xyliphos | N-Aryl Imines | Chiral Amines | A benchmark for large-scale industrial asymmetric hydrogenation. | researchgate.net |

| Nickel-Diphosphine Complexes | N-Aryl Imino Esters | Chiral α-Aryl Glycines | Demonstrates the use of earth-abundant metals for similar transformations. | researchgate.net |

Formation of Carbon-Carbon Bonds for Scaffold Construction

The construction of molecular backbones, or scaffolds, is a central theme in organic synthesis. This compound provides multiple reaction sites that can be exploited for the formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of a chlorine atom makes this compound a suitable electrophile for cross-coupling reactions. ambeed.com Though specific, high-yield examples in peer-reviewed literature are specialized, the structure is amenable to well-established transformations. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could potentially be used to form a new carbon-carbon bond at the chlorinated position. Similarly, Buchwald-Hartwig amination could form a carbon-nitrogen bond. These reactions are powerful tools for building molecular complexity from simple precursors.

Beyond cross-coupling, a variety of derivatives can be formed via nucleophilic substitution of the chloride, a good leaving group, or by targeting the electrophilic carbonyl carbon.

The bifunctional nature of this compound makes it an ideal substrate for intramolecular and intermolecular cyclization reactions to form various ring systems. youtube.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of particular interest due to their prevalence in pharmaceuticals and natural products. nih.gov

A notable example is the synthesis of imidazole (B134444) derivatives. A close analogue, 3-bromo-1,1-dimethoxypropan-2-one, undergoes a cyclization reaction with guanidine (B92328) to produce 2-aminoimidazoles. thieme-connect.com this compound can participate in analogous reactions. By reacting it with a molecule containing two nucleophilic sites (like guanidine or thiourea), it can act as a three-carbon building block to construct five-membered heterocyclic rings. The reaction mechanism involves initial nucleophilic attack at the carbonyl carbon, followed by an intramolecular nucleophilic substitution where the second nucleophile displaces the chloride ion to close the ring. youtube.com This strategy provides a straightforward entry into substituted heterocyclic scaffolds.

Utilisation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all components, are highly valued in organic synthesis for their efficiency and atom economy. The electrophilic character of both the carbonyl carbon and the carbon bearing the chlorine atom in this compound makes it an ideal substrate for such transformations.

While specific literature on MCRs employing this compound is nascent, its role as an α-haloketone allows for its inclusion in well-established MCR protocols for synthesizing diverse heterocyclic scaffolds. nih.gov One of the most prominent examples is the synthesis of substituted imidazoles.

Imidazole Synthesis via MCRs

The Debus-Radiszewski imidazole synthesis and related MCRs represent a powerful method for constructing the imidazole core. nih.govjetir.org In a typical three-component reaction, an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) condense to form a substituted imidazole. This compound can serve as a precursor to the requisite α-dicarbonyl species or react directly as the α-haloketone component with an amine or ammonia source.

By reacting this compound with an aldehyde and an ammonia source (like ammonium (B1175870) acetate), it is possible to generate highly substituted imidazoles in a one-pot process. This strategy offers a direct route to imidazoles bearing a methoxymethyl group at one of the carbon positions, a substituent that can influence the final molecule's solubility and biological properties. nih.gov The general reaction involves the initial condensation of the α-haloketone with the ammonia source, followed by reaction with an aldehyde and subsequent cyclization and aromatization. organic-chemistry.orgnih.gov

Table 1: Proposed Multi-Component Reaction for Imidazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Potential Product |

| This compound | Benzaldehyde | Ammonium Acetate (B1210297) | Acetic Acid | 2-Phenyl-4-(methoxymethyl)-1H-imidazole |

| This compound | 4-Chlorobenzaldehyde | Ammonium Acetate | Acetic Acid | 2-(4-Chlorophenyl)-4-(methoxymethyl)-1H-imidazole |

| This compound | Formaldehyde | Ammonium Acetate | Acetic Acid | 4-(Methoxymethyl)-1H-imidazole |

Synthetic Strategies for Analogs and Derivatives of this compound

The dual reactivity of this compound allows for a variety of synthetic strategies to generate a wide range of derivatives. These strategies typically involve reactions at the electrophilic carbonyl group or nucleophilic substitution at the chlorine-bearing carbon.

Synthesis of Heterocyclic Derivatives

Beyond MCRs, this compound is a key starting material for various heterocyclic systems through cyclocondensation reactions.

Imidazole Derivatives: A common and efficient method for forming the imidazole ring involves the condensation of an α-haloketone with formamidine (B1211174) or other amidines. jetir.orgnih.gov Treating this compound with formamidine acetate, for instance, would directly yield 4-(methoxymethyl)-1H-imidazole. This reaction provides a more direct, two-component route to this class of heterocycles compared to the MCR approach.

Thiophene (B33073) Derivatives: The Gewald reaction, a cornerstone in thiophene synthesis, utilizes an α-halo carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. By analogy, this compound could be employed in similar condensations. For example, reaction with malononitrile (B47326) and sulfur would be expected to produce an aminothiophene derivative bearing a methoxymethyl substituent. Another approach involves the reaction of an α-halocarbonyl compound with a β-ketoester and an isothiocyanate, which also proceeds via a multi-component pathway to yield highly substituted thiophenes. nih.gov

Synthesis of Oxirane (Epoxide) Derivatives

The conversion of α-haloketones to epoxides is a valuable transformation. The Corey-Chaykovsky reaction, which involves treating a carbonyl compound with a sulfonium (B1226848) ylide, can be adapted for this purpose. Alternatively, intramolecular cyclization can be induced. A patented method describes the epoxidation of α-chloro ketones using a mixture of dimethyl sulfoxide (B87167) and dimethyl sulfate (B86663) to form a sulfonium salt, which then reacts with the ketone in the presence of a base to yield the corresponding oxirane derivative. google.com Applying this to this compound would produce 2-(methoxymethyl)-2-(chloromethyl)oxirane, a highly functionalized epoxide intermediate.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones bearing an enolizable proton. ambeed.com When treated with a base, this compound can undergo rearrangement to form a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a carboxylic acid derivative. The use of different bases allows for the synthesis of various derivatives:

Hydroxide (e.g., NaOH): Leads to the formation of 3-methoxypropanoic acid.

Alkoxides (e.g., NaOCH₃): Produces the corresponding ester, methyl 3-methoxypropanoate.

Amines (e.g., R₂NH): Results in the formation of an amide, N,N-dialkyl-3-methoxypropanamide.

This rearrangement provides a powerful tool for carbon skeleton reorganization, transforming the propanone backbone into a propanoic acid derivative.

Table 2: Overview of Synthetic Strategies for Derivatives

| Strategy | Reagents | Derivative Class | Example Product |

| Imidazole Synthesis | Formamidine Acetate | Imidazoles | 4-(Methoxymethyl)-1H-imidazole |

| Thiophene Synthesis | Malononitrile, Sulfur, Base | Aminothiophenes | 2-Amino-3-cyano-4-(methoxymethyl)thiophene |

| Epoxidation | DMSO, Dimethyl Sulfate, Base | Oxiranes (Epoxides) | 2-(Chloromethyl)-2-(methoxymethyl)oxirane |

| Favorskii Rearrangement | Sodium Hydroxide | Carboxylic Acids | 3-Methoxypropanoic acid |

| Favorskii Rearrangement | Sodium Methoxide (B1231860) | Esters | Methyl 3-methoxypropanoate |

Advanced Characterization and Computational Studies of 1 Chloro 3 Methoxypropan 2 One

High-Resolution Spectroscopic Analysis for Structural Confirmation

High-resolution spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of a molecule. For 1-chloro-3-methoxypropan-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be employed to elucidate its atomic connectivity, functional groups, and molecular weight.

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule. Based on the structure of this compound, the following spectral characteristics are predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

| Predicted ¹H NMR Data for this compound |

| Chemical Shift (ppm) |

| ~4.3 |

| ~4.1 |

| ~3.4 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to display four signals, one for each unique carbon atom in the structure.

| Predicted ¹³C NMR Data for this compound |

| Chemical Shift (ppm) |

| ~200 |

| ~78 |

| ~59 |

| ~46 |

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons. A COSY spectrum would show no correlations, as there are no adjacent protons. An HSQC spectrum would correlate the proton signals to their directly attached carbon atoms as detailed in the tables above.

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Predicted IR Absorption Bands for this compound |

| Wavenumber (cm⁻¹) |

| ~1730 |

| ~1100 |

| ~750 |

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the less polar bonds.

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The predicted monoisotopic mass of this compound is 122.01346 Da.

| Predicted Mass Spectrometry Data for this compound |

| Adduct |

| [M+H]⁺ |

| [M+Na]⁺ |

| [M+NH₄]⁺ |

| [M+K]⁺ |

| [M-H]⁻ |

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of a chlorine atom, a methoxy (B1213986) group, or other small fragments, providing further evidence for the proposed structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods are crucial for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas Chromatography (GC): For a volatile compound like this compound, GC would be a suitable technique for purity assessment. A typical method would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification of any impurities. The oven temperature program would be optimized to ensure good separation of the main component from any potential starting materials or by-products.

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative for purity analysis. A reversed-phase method using a C18 column would be a common starting point. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient mode to achieve optimal separation. A UV detector would be suitable for detection, given the presence of the carbonyl group.

The molecule this compound does not possess a chiral center; it is achiral. Therefore, it does not exist as enantiomers, and the use of chiral chromatography for the assessment of enantiomeric purity is not applicable.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry and theoretical modeling serve as powerful tools for elucidating the intricate properties and behaviors of molecules at an atomic level. For this compound, these methods provide profound insights into its electronic structure, conformational preferences, spectroscopic characteristics, and reaction dynamics. Such studies are often performed on α-haloketones to understand their heightened reactivity in reactions like nucleophilic substitutions. up.ac.za

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. DFT calculations for this compound focus on understanding the electron distribution and the nature of its molecular orbitals, which are fundamental to its reactivity.

Detailed DFT studies on α-haloketones reveal that the presence of a halogen atom alpha to a carbonyl group significantly influences the electronic environment. up.ac.za For this compound, calculations would typically map the electron density surface to identify electrophilic and nucleophilic sites. The carbonyl carbon and the α-carbon bonded to the chlorine atom are expected to be significant electrophilic centers.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity.

HOMO: For ketones, the HOMO is often localized on the oxygen atom, corresponding to its lone pair electrons.

LUMO: In α-haloketones, the LUMO is typically the σ* antibonding orbital of the carbon-chlorine bond. The low energy of this LUMO makes the compound susceptible to nucleophilic attack at the carbon, leading to the displacement of the chloride ion. This characteristic explains the enhanced reactivity of α-haloketones compared to simple alkyl halides. researchgate.net

The energy gap between the HOMO and LUMO is a key descriptor of chemical stability. A smaller gap generally implies higher reactivity. DFT calculations provide quantitative values for these orbital energies, allowing for a comparison of reactivity with related compounds.

Conformational Analysis and Energy Landscapes

This compound possesses rotational freedom around its single bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Studies on analogous α-haloketones have shown that they tend to favor conformations where the halogen and the carbonyl oxygen are eclipsed or nearly eclipsed (a cisoid arrangement) over a transoid form. researchgate.net This preference is attributed to a combination of steric and electronic factors, including dipole-dipole interactions and hyperconjugation. For this compound, the key dihedral angles to consider are:

Cl-C-C=O

C-O-C-C

By systematically rotating these bonds and calculating the corresponding energy using methods like DFT, an energy landscape can be constructed. This map reveals the low-energy valleys corresponding to stable conformers and the peaks representing the transition states for conformational changes. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics, which is crucial as the reactivity of the molecule can be dependent on its conformational state.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational models are highly effective in predicting spectroscopic data, which can then be used to verify experimental findings or to identify the compound. For this compound, theoretical calculations can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. The accuracy of these predictions allows for the assignment of experimental spectra and can help in distinguishing between different isomers or conformers.

Vibrational Spectra (IR & Raman): The frequencies and intensities of vibrational modes can be computed. The characteristic carbonyl (C=O) stretch and the carbon-chlorine (C-Cl) stretch are of particular interest and their calculated positions can be compared with experimental IR spectra.

Beyond spectroscopy, various reactivity descriptors can be derived from computational data to quantify the chemical behavior of the molecule.

Predicted Reactivity and Structural Descriptors for this compound

| Descriptor | Predicted Value/Information | Significance |

|---|---|---|

| Monoisotopic Mass | 122.01346 Da | Provides the exact mass for mass spectrometry analysis. uni.lu |

| XlogP | 0.5 | Predicts the hydrophobicity of the molecule. uni.lu |

| HOMO-LUMO Gap | Small (qualitative) | A smaller energy gap indicates higher reactivity, typical for α-haloketones. researchgate.net |

| Electrostatic Potential | Negative potential near the carbonyl oxygen; Positive potential near the α-carbon. | Indicates sites for electrophilic and nucleophilic attack, respectively. |

| Collision Cross Section | See table below | Predicts the molecule's shape and size in the gas phase for ion mobility-mass spectrometry. uni.lu |

Predicted Collision Cross Section (CCS) Values (Ų)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 123.02074 | 119.0 |

| [M+Na]⁺ | 145.00268 | 130.6 |

| [M+NH₄]⁺ | 140.04728 | 127.5 |

| [M-H]⁻ | 121.00618 | 118.3 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Molecular Dynamics Simulations of Reaction Pathways

While DFT calculations are excellent for static properties and reaction barriers, Molecular Dynamics (MD) simulations provide a view of the system's evolution over time. MD simulations can be used to study the reaction pathways of this compound, especially its interactions with other molecules in a solvent. wiley-vch.de

For instance, the nucleophilic substitution reaction of this compound with a nucleophile can be simulated. Such simulations would involve placing the ketone and the nucleophile in a box of explicit solvent molecules and solving Newton's equations of motion for all atoms. This approach allows for the observation of:

Solvent Effects: How solvent molecules arrange around the reactants and influence the reaction rate.

Reaction Mechanism: The step-by-step process of the reaction, including the formation of transition states and intermediates. For α-haloketones, competing pathways like substitution and epoxidation can be explored. up.ac.za

Free Energy Profiles: Advanced MD techniques like metadynamics or umbrella sampling can be used to calculate the free energy profile along a reaction coordinate, providing a more accurate picture of reaction barriers and kinetics than static calculations alone. diabetesjournals.org

These simulations are computationally intensive but offer unparalleled detail into the dynamic nature of chemical reactions, bridging the gap between theoretical models and real-world chemical behavior.

Future Research Directions and Emerging Paradigms for 1 Chloro 3 Methoxypropan 2 One

Integration into Automated Synthesis and High-Throughput Experimentation

The synthesis and application of 1-Chloro-3-methoxypropan-2-one are set to be revolutionized by the integration of automated technologies. Continuous flow chemistry and high-throughput screening are emerging paradigms that promise to accelerate discovery and optimization.

Continuous Flow Synthesis: The production of α-haloketones, a class to which this compound belongs, has been identified as a prime candidate for continuous flow processes. acs.org This approach offers substantial advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved product consistency. Research has demonstrated the successful multistep flow synthesis of chiral α-haloketones, which are crucial building blocks for various pharmaceuticals. acs.org Future work will likely adapt these methodologies for the large-scale, safe, and efficient production of this compound. A key advantage of flow chemistry is the ability to handle hazardous reagents, like those often used in chlorination, in small, controlled volumes, thus minimizing risk. acs.orgacs.org For instance, a fully automated continuous microchannel reactor system has been used for the industrial-scale synthesis of α-haloketones, significantly improving safety and reducing process mass intensity. acs.org

High-Throughput Experimentation (HTE): To unlock the full synthetic potential of this compound, HTE techniques will be indispensable. These methods allow for the rapid screening of numerous reaction conditions, catalysts, and substrates in parallel. mpg.de For reactions involving this ketone, developing high-throughput fluorescence-based assays could enable the rapid identification of optimal catalysts and conditions. acs.orgacs.orgnih.gov For example, a sensitive fluorescence assay has been developed for the general detection of ketones, which could be adapted to monitor reactions involving this compound in microtiter plates. acs.orgnih.gov This would accelerate the discovery of novel transformations, such as enantioselective reductions or couplings, by allowing for the screening of large libraries of catalysts and reaction parameters. nih.gov Analytical techniques like scanning mass spectrometry and flow-through NMR can be integrated into HTE platforms to provide detailed information on reaction selectivity and conversion. mpg.de

Exploration of Novel Catalytic Systems for Transformations Involving this compound

The reactivity of the ketone and the carbon-chlorine bond in this compound offers a rich landscape for catalytic exploration. Future research will likely focus on developing novel, highly efficient, and selective catalysts for its transformation.

Transition metal catalysis remains a fertile ground for investigation. While traditional methods for synthesizing α-haloketones can be harsh, newer protocols use catalysts to improve efficiency and selectivity. mdpi.comacs.org For example, triphenylphosphine (B44618) oxide has been shown to catalyze the reductive halogenation of α,β-unsaturated ketones, a method that could be conceptually adapted for transformations of this compound. acs.org

A particularly promising area is the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. A Co(II)-based MOF has demonstrated exceptional performance in the ring-opening of epoxy chloropropane to form 1-chloro-3-methoxypropan-2-ol (B148824), a direct precursor to the ketone of interest. The high density of metal active sites and defined pore structure of such MOFs could be leveraged for other transformations, offering high conversion and selectivity, as well as excellent reusability.

Furthermore, the development of catalysts for the asymmetric synthesis and transformation of α-haloketones is a significant goal. Organocatalysis, for instance, has been applied to the asymmetric synthesis of α-halo esters from acid chlorides. wikipedia.org Similar strategies could be envisioned for converting this compound into valuable chiral building blocks.

Development of Photo- and Electrocatalytic Approaches

Harnessing light or electrical energy to drive chemical reactions represents a sustainable and powerful frontier in organic synthesis. The development of photo- and electrocatalytic methods for the synthesis and functionalization of this compound is a key future direction.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and green method for synthesizing α-haloketones. chemistryviews.org Researchers have developed protocols using earth-abundant copper complexes that can catalyze the oxohalogenation of vinyl arenes under aerobic conditions, avoiding harsh oxidants. nih.govacs.org Another approach uses a heterogeneous copper-modified graphitic carbon nitride (Cu-C₃N₄) photocatalyst with nickel chloride as the halogen source and air as the oxidant. chemistryviews.orgnih.gov These methods could be adapted for the synthesis of this compound from suitable precursors. Beyond synthesis, photocatalysis offers pathways to functionalize the molecule. For example, copper(I) photocatalysts have been used for the atom transfer radical addition (ATRA) reactions of α-haloketones, enabling the formation of new carbon-carbon bonds. beilstein-journals.org

Electrocatalysis: Electrochemical methods provide an alternative, reagent-free approach to activate and transform molecules. Electrosynthesis is increasingly recognized as a green and efficient tool for organic chemistry. acs.org Electrochemical methods have been developed for the synthesis of α-methoxy ketones from enol acetates using methanol (B129727) as the methoxy (B1213986) source under mild, metal-free conditions. organic-chemistry.org This suggests a potential electrochemical route for the direct synthesis or modification of this compound. Furthermore, electrochemical reductions of ketones to alcohols are well-established, offering a sustainable alternative to traditional chemical reductants. organic-chemistry.org The electrochemical functionalization of ketones to form complex structures, such as polysubstituted oxazoles, has also been demonstrated, highlighting the potential for novel transformations of the carbonyl group in this compound. nih.gov

| Research Area | Key Findings/Future Goals | Potential Impact |

| Automated Synthesis | Development of continuous flow processes for safe, scalable production. acs.orgacs.org | Increased production efficiency, enhanced safety, reduced waste. |

| High-Throughput Exp. | Adaptation of fluorescence-based assays for rapid screening of ketone reactions. acs.orgnih.gov | Accelerated discovery of new catalysts and reaction conditions. |

| Novel Catalysis | Exploration of MOFs and organocatalysts for selective transformations. | Higher yields, improved selectivity, access to chiral derivatives. |

| Photocatalysis | Use of visible light and copper or C₃N₄ catalysts for green synthesis and functionalization. chemistryviews.orgacs.org | Sustainable reaction pathways using light as an energy source. |

| Electrocatalysis | Development of metal-free electrochemical methods for synthesis and reduction. organic-chemistry.orgorganic-chemistry.org | Reagent-free transformations, reduced environmental impact. |

Potential Role in Materials Science

The bifunctional nature of this compound, containing both a reactive ketone and a chloroalkane group, makes it a promising but underexplored building block in materials science. Future research is expected to investigate its potential as a monomer or cross-linking agent for specialty polymers and coatings, strictly avoiding biological applications.

The α-haloketone moiety is a versatile functional group for initiating polymerization or for post-polymerization modification. The ketone group can participate in condensation reactions, while the chlorine atom is a reactive site for nucleophilic substitution, enabling grafting of polymer chains or the formation of cross-linked networks. Vinyl ketone monomers have been successfully polymerized via methods like Reversible Addition-Fragmentation Chain Transfer (RAFT), yielding polymers with well-defined structures and reactive ketone side-chains for further conjugation. nih.govmdpi.com This suggests that derivatives of this compound could be designed as monomers for radical polymerization.

Furthermore, the methoxy group can enhance the solubility and influence the thermal properties of resulting polymers. The synthesis of aromatic poly(ether ketone)s and polyketones containing methoxy groups has been shown to yield materials with good thermal stability and adhesion properties. researchgate.netrsc.org The incorporation of a building block like this compound could lead to the development of novel polyketones with tailored properties, such as improved processability or specific functionalities for advanced coatings or specialty films. The dual reactivity of the molecule could be exploited to create complex polymer architectures, including block copolymers and functional polymer scaffolds. nih.gov

Advancements in Environmentally Benign Synthesis and Application of this compound

In line with the global push for sustainable chemistry, future research will heavily focus on developing greener synthetic routes to and from this compound. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources and energy sources.

Greener Synthetic Routes: Traditional halogenation methods often use toxic and corrosive reagents like elemental chlorine or bromine. chemistryviews.org Future syntheses will likely pivot towards photocatalytic or electrocatalytic methods that use simple, less hazardous halide salts (e.g., NiCl₂) and sustainable energy inputs. chemistryviews.orgnih.gov The use of biocatalysis, employing enzymes for selective transformations, is another important avenue for green synthesis. mdpi.com Additionally, employing solvent-free reaction conditions or using green solvents like water or ethyl acetate (B1210297) can significantly reduce the environmental footprint of the synthesis. keaipublishing.comacs.org Continuous flow chemistry, as mentioned earlier, not only improves safety but also aligns with green chemistry principles by enhancing energy efficiency and minimizing waste. acs.org

Benign Applications: Beyond its synthesis, the application of this compound in subsequent reactions will also be viewed through a green chemistry lens. For example, its use as a building block in multicomponent reactions (MCRs) is a promising strategy. MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products, thereby reducing the number of synthetic steps, solvent usage, and waste generation. mdpi.com The development of catalytic systems that enable the use of this compound in such atom-economical reactions will be a key research focus.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Chloro-3-methoxypropan-2-one with high purity?

- Methodology:

- Step 1: Start with propan-2-one derivatives. Chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane under nitrogen atmosphere .

- Step 2: Introduce the methoxy group via nucleophilic substitution using sodium methoxide (NaOCH₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC or GC-MS .

- Purification: Use fractional distillation (boiling point ~120–130°C) followed by recrystallization from ethanol to isolate high-purity product .

Q. How can the purity of synthesized this compound be validated?

- Analytical Techniques:

- GC-MS: Confirm molecular ion peaks (m/z ~136 for parent ion) and fragmentation patterns .

- ¹H/¹³C NMR: Identify characteristic signals (e.g., ketone carbonyl at ~200–210 ppm in ¹³C NMR; methoxy protons at ~3.3 ppm in ¹H NMR) .

- FT-IR: Detect C=O stretching (~1700 cm⁻¹) and C-Cl stretching (~550–600 cm⁻¹) .

Q. What safety protocols are critical during handling of this compound?

- Guidelines:

- Use fume hoods, nitrile gloves, and chemical-resistant goggles to avoid inhalation/skin contact .

- Store in airtight containers away from oxidizing agents (risk of exothermic decomposition) .

- Neutralize waste with sodium bicarbonate before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystallographic packing of this compound?

- Methodology:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXTL (Bruker AXS) or SHELXL for structure refinement. Analyze intermolecular C=O···H-C and C-Cl···H-O interactions using Mercury software .

- Graph Set Analysis: Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to predict supramolecular assembly .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Experimental Design:

- Kinetic Studies: Track reaction rates with varying nucleophiles (e.g., NH₃, NaSCH₃) in DMSO using UV-Vis spectroscopy.

- DFT Calculations: Optimize transition-state geometries (e.g., B3LYP/6-31G*) to identify rate-limiting steps (e.g., Cl⁻ leaving group stability) .

- Contradictions: Evidence from substituted propanones suggests steric hindrance from the methoxy group may reduce SN2 reactivity, favoring SN1 pathways under acidic conditions .

Q. How can computational modeling predict the environmental fate of this compound?

- Approach:

- QSPR Models: Use CC-DPS (Chemical Compounds Deep Profiling Services) to estimate biodegradation half-life and octanol-water partition coefficients (log P) .

- Molecular Dynamics Simulations: Simulate hydrolysis pathways in aqueous environments (pH 5–9) to identify dominant degradation products (e.g., 3-methoxypropan-2-ol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.